3alpha,5alpha-Tetrahydronorethisterone
Overview
Description
3alpha,5alpha-Tetrahydronorethisterone: is a synthetic steroidal compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . It is a metabolite of norethisterone, a synthetic progestogen used in various hormonal contraceptives . This compound is known for its role in neurosteroid metabolism and its potential therapeutic applications in neurology and endocrinology .
Mechanism of Action
Target of Action
3alpha,5alpha-Tetrahydronorethisterone, also known as 3,5-THN, is a metabolite of the synthetic progestin norethisterone . It primarily targets the vascular smooth muscle cells in the aorta .
Mode of Action
This compound interacts with its targets by inhibiting noradrenaline-induced contraction . This interaction results in a potent, concentration-response vasorelaxation .
Result of Action
The primary result of this compound’s action is the inhibition of noradrenaline-induced contraction in the aorta, leading to vasorelaxation . This effect is rapid and potent, suggesting that the compound could have potential therapeutic applications in conditions related to vascular tension.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,5alpha-Tetrahydronorethisterone typically involves the reduction of norethisterone. The reduction process can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3alpha,5alpha-Tetrahydronorethisterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3alpha,5alpha-Tetrahydronorethisterone is used as a reference material in analytical chemistry for the study of steroidal compounds .
Biology: In biological research, it is used to study the metabolism and function of neurosteroids, particularly in the context of stress and anxiety .
Medicine: The compound has potential therapeutic applications in the treatment of mood disorders, neurodegenerative diseases, and hormonal imbalances .
Industry: In the pharmaceutical industry, it is used in the development of new steroidal drugs and as a quality control standard .
Comparison with Similar Compounds
Norethisterone: The parent compound from which 3alpha,5alpha-Tetrahydronorethisterone is derived.
5alpha-Dihydronorethisterone: Another metabolite of norethisterone with similar properties.
3beta,5alpha-Tetrahydronorethisterone: An isomer with different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with neurosteroid receptors and its metabolic stability. This makes it particularly valuable in neurobiological research and therapeutic applications .
Properties
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-GAXNORQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558120 | |
Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16392-60-2 | |
Record name | 3α,5α-Tetrahydronorethisterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16392-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3alpha,5alpha-Tetrahydronorethisterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016392602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.ALPHA.,5.ALPHA.-TETRAHYDRONORETHISTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHT3131XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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